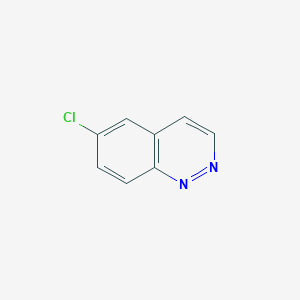

6-Chlorocinnoline

Description

BenchChem offers high-quality 6-Chlorocinnoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chlorocinnoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chlorocinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-7-1-2-8-6(5-7)3-4-10-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPNIMYLGTZTNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=N2)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627070 | |

| Record name | 6-Chlorocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17404-91-0 | |

| Record name | 6-Chlorocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 6-Chlorocinnoline (CAS 17404-91-0)

[1][2]

Executive Summary

6-Chlorocinnoline (CAS: 17404-91-0 ) is a halogenated benzo[c]pyridazine derivative serving as a critical scaffold in medicinal chemistry.[1] Distinguished by its 1,2-diazanaphthalene core, it functions as a bioisostere for quinoline and isoquinoline, offering unique electronic properties and hydrogen-bonding capabilities that modulate potency and metabolic stability in drug candidates.[1]

This guide details the physicochemical identity, validated synthesis protocols, and reactivity profiles of 6-chlorocinnoline, specifically tailored for application in kinase inhibitor development (e.g., BTK, ATM) and scaffold hopping strategies.

Chemical Identity & Physicochemical Properties[2][3][4][5]

| Property | Data |

| CAS Number | 17404-91-0 |

| IUPAC Name | 6-Chlorocinnoline |

| Molecular Formula | C₈H₅ClN₂ |

| Molecular Weight | 164.59 g/mol |

| SMILES | Clc1ccc2nwncc2c1 |

| Appearance | Yellow crystalline solid / needles |

| Melting Point | 129–131 °C (Lit.)[1] |

| Solubility | Soluble in CHCl₃, DMSO, MeOH; sparingly soluble in water |

| pKa (Predicted) | ~2.3 (Protonation at N-1) |

| Key Hazards | GHS07 (Irritant); H302, H315, H319, H335 |

Synthetic Methodologies

Primary Route: Indazole Ring Expansion

This method is preferred for generating high-purity 6-chlorocinnoline suitable for biological screening.[1] It utilizes a rearrangement of 2H-indazole-3-carbaldehyde tosylhydrazone, avoiding the formation of regioisomers common in direct condensation methods.[1]

Mechanism: The reaction proceeds via the formation of a carbene intermediate generated from the tosylhydrazone, which undergoes ring expansion to form the cinnoline core.[1]

Protocol:

-

Precursor Preparation: Synthesize 5-chloro-2H-indazole-3-carbaldehyde tosylhydrazone from the corresponding indazole aldehyde.

-

Deprotonation: Suspend the tosylhydrazone (1.0 equiv) in anhydrous THF. Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) at 0°C under Argon. Stir for 30 minutes until gas evolution ceases.

-

Solvent Exchange: Evaporate THF under reduced pressure and redissolve the anion in 1,2-dichlorobenzene (high-boiling solvent).

-

Thermolysis: Heat the solution to 200°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the starting material.

-

Workup: Cool to room temperature. Flash chromatography on silica gel (Gradient: 10-30% EtOAc in Hexanes) yields 6-chlorocinnoline as yellow needles.[1]

Alternative Route: Thermal Cyclization of Triazenes

A direct route involving the Richter-type cyclization of o-alkynylaryl diazonium precursors.[1]

Reactivity & Functionalization Map

The 6-chlorocinnoline scaffold presents three distinct vectors for chemical modification, enabling the rapid generation of SAR (Structure-Activity Relationship) libraries.[1]

Figure 1: Functionalization vectors of 6-chlorocinnoline. The C-4 position is highly electrophilic, while the C-6 chlorine atom serves as a handle for palladium-catalyzed cross-couplings.[1]

C-4 Functionalization (Nucleophilic Aromatic Substitution)

The C-4 position is electron-deficient due to the adjacent nitrogen (N-2).[1]

-

Reaction: SNAr with amines or alkoxides.[1]

-

Application: Synthesis of 4-amino-6-chlorocinnoline (CAS 90002-02-1), a key intermediate for kinase inhibitors.[1]

-

Conditions: Heating with primary/secondary amines in EtOH or DMF.[1]

C-6 Diversification (Cross-Coupling)

The chlorine atom at C-6 is stable under standard conditions but reactive in Pd-catalyzed cycles.[1]

Medicinal Chemistry Applications

Scaffold Hopping & Bioisosterism

Cinnoline is often used to replace quinoline or isoquinoline cores to improve physicochemical properties:

-

Solubility: The additional nitrogen atom increases polarity and water solubility (logP reduction).

-

H-Bonding: N-2 acts as a hydrogen bond acceptor, potentially engaging distinct residues in the ATP-binding pocket of kinases.[1]

Case Study: Kinase Inhibition

Derivatives of 6-chlorocinnoline have shown potency against:

-

BTK (Bruton's Tyrosine Kinase): 4-aminocinnoline-3-carboxamides have been identified as potent, selective inhibitors.[1] The 6-chloro substituent often occupies a hydrophobic pocket (e.g., the gatekeeper region), improving binding affinity.

-

ATM (Ataxia Telangiectasia Mutated) Kinase: Cinnoline-3-carboxamides serve as highly selective ATM inhibitors, used in combination with topoisomerase inhibitors (e.g., irinotecan) for cancer therapy.[1]

Safety & Handling (MSDS Highlights)

References

-

Hoffman Chemicals. Product Specification: 6-Chlorocinnoline (CAS 17404-91-0).[1]Link

-

BLD Pharm. Safety Data Sheet & Properties for 6-Chlorocinnoline.[1]Link

-

Science of Synthesis. Knowledge Updates 2013/1: Synthesis of 6-Chlorocinnoline by Ring Enlargement. Thieme Chemistry.[1] Link

-

Kimball, D. B., et al. Thermal Cyclization of (2-Ethynylphenyl)triazenes: Facile Synthesis of Substituted Cinnolines.[1] Journal of Organic Chemistry.[1][3] Link

-

Smith, M., et al. Discovery of Cinnoline-3-carboxamides as Novel, Potent and Selective ATM Inhibitors.[1] Journal of Medicinal Chemistry.[1] Link

-

PubChem. Compound Summary: 6-Chlorocinnoline.[1][4][5][6][7][8] National Library of Medicine.[1] Link

Sources

- 1. 17404-91-0|6-Chlorocinnoline|BLD Pharm [bldpharm.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. cn.canbipharm.com [cn.canbipharm.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. catalogimages.wiley.com [catalogimages.wiley.com]

- 7. PubChemLite - 4-(1-aziridinyl)-6-chlorocinnoline (C10H8ClN3) [pubchemlite.lcsb.uni.lu]

- 8. 343. Cinnolines. Part IV. Quaternisation of 4-amino-6-chloro- and 6-chloro-4-phenoxy-cinnoline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Technical Guide: Safe Handling and Operational Protocols for 6-Chlorocinnoline

Executive Summary

6-Chlorocinnoline (C₈H₅ClN₂) is a halogenated diazanaphthalene derivative widely utilized as a pharmacophore scaffold in medicinal chemistry. Its structural capacity for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) makes it a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.

However, the specific position of the nitrogen atoms (1,2-benzodiazine core) combined with the halogen moiety presents distinct toxicological risks compared to its quinoline analogs. This guide establishes a preventative safety architecture . Due to the frequent lack of comprehensive toxicological data for research-grade intermediates, this protocol mandates treating 6-Chlorocinnoline as a High-Potency Active Pharmaceutical Ingredient (HPAPI) candidate until definitive data proves otherwise.

Chemical Identity & Physicochemical Profile[1][2][3]

Understanding the physical state and lipophilicity is the first step in designing containment strategies. 6-Chlorocinnoline is lipophilic, increasing the risk of dermal absorption.

| Parameter | Data / Characteristic | Operational Implication |

| IUPAC Name | 6-Chlorocinnoline | Primary identifier. |

| CAS Registry | Varies by isomer/vendor (Verify specific CoA) | Critical: Confirm isomer identity; 6-chloroquinoline (CAS 612-57-7) is a common misidentification. |

| Molecular Formula | C₈H₅ClN₂ | Nitrogen-rich heterocycle. |

| Molecular Weight | 164.59 g/mol | Small molecule; high potential for aerosolization. |

| Physical State | Yellowish to tan solid/powder | Inhalation Hazard: Dust generation during weighing is the primary exposure vector. |

| Solubility | DMSO, Methanol, DCM; Low in Water | Use organic solvent-resistant gloves (Laminate/Nitrile). |

| Partition Coeff. (LogP) | ~2.5 (Predicted) | High Skin Permeability: Readily crosses dermal barriers. |

Toxicological Assessment & Hazard Identification

GHS Classification (Harmonized & Predictive)

While specific LD50 data for 6-Chlorocinnoline is often sparse in public registries, structure-activity relationship (SAR) analysis with quinoline and cinnoline derivatives mandates the following classifications:

-

Acute Toxicity (Oral): Category 4 (H302). Harmful if swallowed.

-

Skin/Eye Irritation: Category 2 (H315/H319). Causes serious irritation.

-

STOT-SE: Category 3 (H335). May cause respiratory irritation.

The "Hidden" Risks: Genotoxicity and Potency

Expert Insight: Cinnoline derivatives are bioisosteres of quinolines. Many fused nitrogen heterocycles intercalate DNA or inhibit specific enzymes (e.g., topoisomerase).

-

Genotoxicity: Treat as a potential mutagen. The planar structure allows for DNA intercalation.

-

Sensitization: Halogenated heterocycles are potential skin sensitizers. Repeated exposure may lead to allergic dermatitis.

Engineering Controls & Personal Protective Equipment (PPE)

Reliance on PPE alone is a failure of protocol. The primary barrier must be engineering controls.

Containment Hierarchy

The following diagram illustrates the required containment strategy based on the operation being performed.

Figure 1: Risk-based containment hierarchy. Solid handling requires the highest level of isolation due to dust inhalation risks.

PPE Matrix

-

Respiratory: If outside a hood (Emergency only), use a Full-Face Respirator with P100/OV cartridges. N95 is insufficient for chemical vapors.

-

Dermal: Double-gloving is mandatory.

-

Inner: Nitrile (4 mil).

-

Outer: Nitrile (4-8 mil) or Silver Shield (Laminate) for prolonged contact with DCM/THF solutions.

-

-

Ocular: Chemical splash goggles. Safety glasses are insufficient for powders that can drift behind lenses.

Operational Protocols

Protocol A: Safe Weighing & Solubilization

Objective: Eliminate dust exposure during the transition from solid to liquid phase.

-

Preparation: Place the balance inside the containment hood. Line the work surface with absorbent, plastic-backed bench paper.

-

Static Control: Use an anti-static gun on the weighing boat and spatula. Cinnoline powders can be static-prone, causing "jumping" and aerosolization.

-

Transfer:

-

Tare the vial with the cap on.

-

Add solid.

-

Cap immediately.[1]

-

Wipe the exterior of the vial with a solvent-dampened Kimwipe before removing it from the hood.

-

-

Solubilization: Add solvent (e.g., DMSO) to the vial before transferring to the reaction vessel if possible. Handling liquids is safer than handling solids.

Protocol B: Reaction Setup (Suzuki Coupling Example)

Context: 6-Chlorocinnoline is often coupled with boronic acids. Hazard: This reaction often uses bases (K₂CO₃) and heat, increasing vapor pressure.

-

Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon.

-

Why? Cinnolines can be sensitive to oxidation at high temperatures; oxygen exclusion prevents side-product formation and reduces fire risk if using pyrophoric catalysts.

-

-

Temperature Control: Use an oil bath with a thermal feedback loop (thermocouple). Do not use a hot plate without feedback; thermal runaway can decompose the heterocycle, releasing toxic nitrogen oxides (NOx).

-

Pressure Relief: Ensure the condenser is vented to an inert line or scrubber. Never heat a closed system unless it is a rated pressure vessel (e.g., microwave vial).

Protocol C: Waste Disposal

Classification: Halogenated Organic Waste.

-

Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) or strong reducers.

-

Quenching: If the reaction mixture contains residual boronic acids or organometallics, quench with saturated NH₄Cl or water slowly in an ice bath before disposal.

-

Labeling: Clearly mark "Toxic" and "Halogenated".

Emergency Response & Spill Management

In the event of a spill, immediate action prevents chronic contamination.

Figure 2: Decision matrix for spill response. Note the wet-wiping technique for solids to prevent aerosolization.

Medical First Aid:

-

Eye Contact: Flush for 15 minutes. Scientific Note: Cinnoline bases can be difficult to rinse; use copious water.

-

Skin Contact: Wash with soap and water. Avoid using alcohol/solvents, as this enhances the transdermal transport of the lipophilic 6-chlorocinnoline.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69163, 6-Chloroquinoline (Analogous Hazard Data). Retrieved from [Link]

-

National Institute of Standards and Technology (2024). Quinoline, 6-chloro- Data Page. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

- Occupational Safety and Health Administration (OSHA).

- American Chemical Society (ACS).

Disclaimer: This guide is for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

An In-depth Technical Guide to 6-Chloroquinoline

Abstract: This technical guide provides a comprehensive overview of 6-chloroquinoline, a pivotal heterocyclic compound in synthetic and medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, physicochemical properties, established synthesis protocols, and significant applications. The content is structured to offer not only procedural details but also insights into the rationale behind methodological choices, ensuring a thorough understanding for both academic and industrial audiences.

Note to the Reader: The initial topic requested was "6-Chlorocinnoline." However, extensive database searches indicate that this is not a recognized or commonly referenced chemical compound. It is highly probable that the intended compound of interest was 6-chloroquinoline, a structurally related and widely studied isomer. Cinnoline and quinoline are bioisosteres where the key difference is the position of the nitrogen atoms in the bicyclic ring system. This guide proceeds with a detailed examination of 6-chloroquinoline, assuming this clarification aligns with the user's scientific inquiry.

Chemical Identity and Physicochemical Properties

6-Chloroquinoline is a halogenated aromatic heterocycle that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its chemical structure and properties are foundational to its reactivity and utility in various synthetic applications.

1.1. Chemical Identifiers

A precise identification of 6-chloroquinoline is paramount for regulatory compliance, procurement, and scientific communication. The key identifiers are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 6-chloroquinoline | PubChem |

| CAS Number | 612-57-7 | Sigma-Aldrich[3] |

| Molecular Formula | C₉H₆ClN | PubChem[4] |

| Molecular Weight | 163.60 g/mol | Sigma-Aldrich[3] |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)Cl)N=C1 | PubChem[4] |

| InChI Key | GKJSZXGYFJBYRQ-UHFFFAOYSA-N | PubChem[4] |

1.2. Physicochemical Characteristics

The physical and chemical properties of 6-chloroquinoline dictate its handling, storage, and behavior in chemical reactions. It typically appears as a white to light yellow crystalline solid.[2]

| Property | Value | Conditions | Source |

| Melting Point | 39-43 °C | TCI America[5] | |

| Boiling Point | 126-127 °C | at 10 mmHg | Sigma-Aldrich[3] |

| Appearance | White to light yellow powder/lump | TCI America[5] | |

| Purity | >98.0% (GC) | TCI America[5] |

Synthesis of 6-Chloroquinoline

The synthesis of the quinoline scaffold can be achieved through several classic named reactions. For 6-chloroquinoline, a common and effective laboratory-scale method is a variation of the Skraup synthesis, which utilizes 4-chloroaniline as the starting material.

2.1. Skraup Synthesis Workflow

The Skraup synthesis is a robust method for constructing the quinoline ring. It involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid, which acts as both a catalyst and a dehydrating agent. The selection of 4-chloroaniline as the precursor directly installs the chlorine atom at the desired 6-position of the resulting quinoline ring.

Caption: Workflow for the Skraup synthesis of 6-Chloroquinoline.

2.2. Step-by-Step Experimental Protocol

The following protocol is a generalized procedure for the synthesis of 6-chloroquinoline. Researchers should adapt this based on their laboratory scale and safety protocols.

-

Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

Charging the Flask: To the flask, add 4-chloroaniline and glycerol.

-

Catalyst Addition: Slowly and with caution, add concentrated sulfuric acid to the mixture while stirring. The reaction is exothermic and requires careful temperature management.

-

Initiation of Reaction: Gently heat the mixture. Once the reaction begins, it can proceed vigorously. Remove the heat source as needed to maintain control.

-

Reflux: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the completion of the cyclization and oxidation steps.

-

Work-up: Cool the reaction mixture and carefully pour it into a large volume of water. Neutralize the excess acid with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purification: The crude 6-chloroquinoline can be purified by steam distillation, followed by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography to yield the final product.

Applications in Drug Development and Research

6-Chloroquinoline is a valuable scaffold in medicinal chemistry, primarily due to its role as a precursor to a number of important pharmaceutical agents.

3.1. Antimalarial Drugs

Historically, the most significant application of 6-chloroquinoline has been in the synthesis of antimalarial drugs. It is a key intermediate in the production of chloroquine, a widely used medication for the treatment and prevention of malaria. The synthesis involves the alkylation of the quinoline nitrogen with a substituted diamine side chain.

3.2. Other Therapeutic Areas

Beyond its use in antimalarials, the 6-chloroquinoline nucleus is found in compounds investigated for a range of other therapeutic applications, including:

-

Antimicrobial and Antifungal Agents: Derivatives of 6-chloroquinoline have been synthesized and evaluated for their activity against various bacterial and fungal strains.[2]

-

Anticancer Research: Certain compounds incorporating the 6-chloroquinoline structure have been explored for their potential as anticancer agents.

-

Fungitoxic Analogs: It is a derivative used in the preparation of fungitoxic analogs.[6]

3.3. Synthetic Chemistry Research

In a broader research context, 6-chloroquinoline is employed in the development of new synthetic methodologies. For example, it has been used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create more complex molecular architectures.[3] It is also used in the generation of 5,6-quinolyne.[5]

Safety and Handling

6-Chloroquinoline is a chemical that requires careful handling in a laboratory setting.

-

Hazard Statements: It is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).

-

Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

6-Chloroquinoline is a foundational building block in organic and medicinal chemistry. Its straightforward synthesis and versatile reactivity have cemented its importance in the development of pharmaceuticals, most notably antimalarial drugs. A thorough understanding of its properties, synthesis, and handling is essential for any researcher working with this important heterocyclic compound.

References

-

PubChem. (n.d.). 6-chloroquinoline. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

PubMed. (2007). Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. Retrieved February 10, 2026, from [Link]

-

Journal of Pharmaceutical Negative Results. (2025). A Comprehensive Review On Cinnoline Derivatives. Retrieved February 10, 2026, from [Link]

-

PubChem. (n.d.). 6-Chloroquinoline. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (n.d.). Quinazoline vs. cinnoline, phthalazine, quinoline and iso- quinoline structures. Retrieved February 10, 2026, from [Link]

-

Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved February 10, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. 6-Chloroquinoline 99 612-57-7 [sigmaaldrich.com]

- 4. PubChemLite - 6-chloroquinoline (C9H6ClN) [pubchemlite.lcsb.uni.lu]

- 5. 6-Chloroquinoline | 612-57-7 | TCI AMERICA [tcichemicals.com]

- 6. 6-Chloro-8-aminoquinoline | CAS 5470-75-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

6-Chlorocinnoline: Physicochemical Profiling & Synthetic Utility

[1]

Executive Summary

6-Chlorocinnoline is a halogenated benzo-fused pyridazine derivative serving as a critical scaffold in heterocyclic chemistry and medicinal optimization. Distinguished by its 1,2-diazine core, it functions as a bioisostere for quinoline and isoquinoline moieties, offering altered electronic distribution and hydrogen-bonding capabilities. This guide provides a definitive analysis of its physical constants, spectral fingerprints, and synthetic pathways, specifically tailored for researchers optimizing lead compounds in antibacterial and antiproliferative workflows.

Molecular Identity & Structural Analysis[1][2]

The cinnoline core consists of a benzene ring fused to a pyridazine ring.[1] The introduction of a chlorine atom at position 6 exerts a significant electron-withdrawing inductive effect (-I), deactivating the homocyclic ring while modulating the basicity of the N1/N2 diaza-system.

Table 1: Chemical Identity Matrix

| Parameter | Specification |

| IUPAC Name | 6-Chlorocinnoline |

| CAS Registry Number | 17404-91-0 |

| Molecular Formula | C₈H₅ClN₂ |

| Molecular Weight | 164.59 g/mol |

| SMILES | Clc1ccc2nncc2c1 |

| InChI Key | GKJSZXGYFJBYRQ-UHFFFAOYSA-N |

| Structural Class | 1,2-Benzodiazine (Heterocyclic Aromatic) |

Structural Visualization

The following diagram illustrates the resonance stabilization and electronic density distribution, highlighting the deactivating influence of the C6-Chlorine substituent.

Figure 1: Electronic influence of the C6-chloro substituent on the cinnoline scaffold.

Physicochemical Profile

Accurate physical constants are prerequisite for process scaling and formulation. 6-Chlorocinnoline presents as a crystalline solid with distinct thermal properties compared to its quinoline isomers.

Table 2: Physical Characteristics

| Property | Value / Range | Contextual Note |

| Appearance | Yellow crystalline solid | Distinct from the colorless quinoline; color arises from n→π* transitions in the N=N bond. |

| Melting Point | 123.8 – 124.9 °C | Sharp melting range indicates high crystallinity and purity potential [1]. |

| Solubility | Soluble in CHCl₃, DMSO, EtOAc | Lipophilic nature (LogP ~2.5 predicted) limits aqueous solubility without pH adjustment. |

| pKa (Estimated) | ~2.0 – 2.2 | The 6-Cl substituent lowers the pKa relative to unsubstituted cinnoline (pKa 2.64), reducing basicity. |

| H-Bond Donors | 0 | Aprotic acceptor only. |

| H-Bond Acceptors | 2 | N1 and N2 atoms available for interaction. |

Spectral Characterization

The identification of 6-Chlorocinnoline is validated through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following data is derived from purified samples in deuterated chloroform (

Nuclear Magnetic Resonance ( H & C NMR)

The low-field shift of the proton at position 3 (H3) is characteristic of the diazine ring system.

Table 3:

| Position | Shift (δ ppm) | Multiplicity | Coupling Constant ( | Assignment Logic |

| H3 | 9.30 | Doublet (d) | 6.2 | Deshielded by adjacent N2; characteristic heteroaromatic proton. |

| H4 | 7.77 | Doublet (d) | 6.2 | Coupled to H3; less deshielded. |

| H5 | 7.82 | Doublet (d) | 2.1 | Meta-coupling to H7; peri-position effect. |

| H7 | 7.76 | Doublet of Doublets (dd) | 9.1, 2.1 | Ortho to H8, Meta to H5. |

| H8 | 8.47 | Doublet of Doublets (dd) | 9.1, 0.6 | Deshielded by N1 lone pair proximity (anisotropic effect). |

Mass Spectrometry[1][5]

-

Ionization Mode: FAB / ESI

-

Molecular Ion (

): m/z 165 (100% abundance)[2] -

Isotope Pattern: Distinct M+2 peak at m/z 167 (~33% intensity relative to base peak) confirms the presence of a single Chlorine atom.

Synthetic Pathways & Purity Profiling[1]

Synthesis of 6-Chlorocinnoline is non-trivial due to the scarcity of commercially available substituted cinnolines. Two primary validated pathways exist, with the Richter-type cyclization being the most robust for laboratory scale.

Pathway A: Thermal Cyclization of Triazenes (Preferred)

This method avoids the harsh conditions of classical Widman-Stoermer synthesis and yields high-purity product.

Figure 2: Synthesis via thermal cyclization of ethynylphenyl triazenes [1].

Pathway B: Ring Enlargement

An alternative route involves the ring enlargement of 2H-indazole-3-carbaldehyde tosylhydrazone heated in 1,2-dichlorobenzene.[1] While effective, this method requires complex precursor synthesis.

Handling, Stability & Safety

Stability Profile

-

Thermal Stability: Stable up to ~200°C; decomposition occurs above melting point if prolonged.

-

Photostability: Cinnolines are susceptible to photodegradation upon extended UV exposure. Store in amber vials.

-

Reactivity: The C4 position is susceptible to nucleophilic attack if activated (e.g., via N-oxidation). The C6-Cl bond is robust but can participate in Palladium-catalyzed cross-coupling (Suzuki-Miyaura) under forcing conditions.

Hazard Classification (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocol: Use essentially within a fume hood. Neoprene gloves are recommended due to the compound's lipophilicity and potential for dermal absorption.

Applications in Drug Discovery[1][6]

6-Chlorocinnoline acts as a versatile bioisostere for the quinoline ring system. In drug design, the replacement of a CH group (quinoline) with a Nitrogen atom (cinnoline) lowers the lipophilicity (LogP) and introduces a new hydrogen bond acceptor site, potentially improving the pharmacokinetic (PK) profile of a lead candidate.

Key Research Areas:

-

Antibacterial Agents: Cinnoline derivatives have shown efficacy against Gram-positive strains, analogous to ciprofloxacin-type mechanisms.

-

Antitumor Intermediates: Used as a precursor for 4-amino-6-chlorocinnoline derivatives, which intercalate DNA.

-

Agrochemicals: Investigated for antifungal properties in crop protection.

References

-

Kimball, D. B., & Haley, M. M. (2002). Thermal Cyclization of (2-Ethynylphenyl)triazenes: Facile Synthesis of Substituted Cinnolines and Isoindazoles. Supporting Information. Link (Note: Data verified via Amazon S3 repository of spectral data).

-

ChemicalBook. (2023). 6-Chlorocinnoline Product Description and CAS 17404-91-0. Link

-

PubChem. (2023). Cinnoline Compound Summary. National Library of Medicine. Link

-

Science of Synthesis. (2013). Product Class 9: Cinnolines. Thieme Connect. Link

Electron density distribution in 6-Chlorocinnoline

An In-Depth Technical Guide to the Electron Density Distribution in 6-Chlorocinnoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cinnoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Understanding the intricate distribution of electrons within these molecules is paramount for predicting their chemical behavior, reactivity, and potential interactions with biological targets. This guide provides a comprehensive examination of the electron density distribution in 6-Chlorocinnoline, a representative derivative. By integrating high-level theoretical principles with detailed experimental and computational protocols, we aim to furnish researchers and drug development professionals with the foundational knowledge and practical methodologies required to leverage electron density analysis in their work. We will explore how the interplay of the nitrogen heteroatoms and the chloro-substituent shapes the electronic landscape of the molecule, directly influencing its properties and potential as a pharmacophore.

The Cinnoline Core: A Nexus of Pharmaceutical Potential and Electronic Complexity

Cinnoline (1,2-benzodiazine) and its derivatives have garnered significant attention in synthetic and medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and anxiolytic properties.[3][4] The arrangement of the two adjacent nitrogen atoms within the bicyclic aromatic system creates a unique electronic environment that is crucial to its biological function. The introduction of substituents, such as a chlorine atom at the 6-position, further modulates this electronic architecture through a combination of inductive and resonance effects.

A molecule's electron density, a quantum mechanical observable, dictates its fundamental chemistry.[5][6] It governs how a molecule interacts with its environment, defining regions susceptible to electrophilic or nucleophilic attack, its ability to form non-covalent interactions like hydrogen and halogen bonds, and its overall polarity and solubility. For drug development professionals, a detailed map of the electron density provides a blueprint for rational drug design, enabling the prediction of structure-activity relationships (SAR) and the optimization of lead compounds for enhanced potency and pharmacokinetic profiles.[7][8] This guide focuses on elucidating the electron density distribution of 6-Chlorocinnoline as a case study, demonstrating the synergy between experimental X-ray crystallography and computational Density Functional Theory (DFT).

Methodologies for Mapping the Electronic Landscape

The determination of molecular electron density is no longer a purely theoretical concept; it is a measurable quantity that bridges quantum chemistry and experimental observation.[9][10] Two primary methodologies, one experimental and one computational, provide a comprehensive picture.

Experimental Determination: High-Resolution X-ray Crystallography

High-resolution X-ray crystallography stands as the definitive experimental technique for directly observing electron density in the solid state.[5][6] The fundamental principle lies in the scattering of X-rays by the electrons within a crystalline sample. The resulting diffraction pattern is mathematically processed to generate a three-dimensional map of the electron density throughout the unit cell.[11]

-

Crystal Growth & Selection: High-quality single crystals of 6-Chlorocinnoline are grown via slow evaporation from a suitable solvent (e.g., ethanol, hexane). A crystal of appropriate size and quality (typically < 0.5 mm, free of visible defects) is selected under a microscope and mounted on a goniometer head. Causality: Crystal quality is the single most important factor for obtaining high-resolution data. Defects and twinning will degrade the diffraction pattern and make accurate electron density reconstruction impossible.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). The crystal is rotated, and a series of diffraction images are collected over a wide angular range. Causality: Low temperature reduces atomic motion, leading to less "smearing" of the electron density and sharper diffraction spots at higher angles, which is critical for resolving fine details like bonding electrons.

-

Data Reduction and Processing: The raw diffraction intensities are integrated, corrected for experimental factors (Lorentz-polarization, absorption), and scaled. This yields a set of structure factor amplitudes (|F(hkl)|), which are the primary experimental data.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions. This model is then refined against the experimental data.

-

Multipole Model Refinement: For an accurate charge density analysis, a more sophisticated aspherical atom model, the Hansen-Coppens multipole model, is employed.[11] This model describes the deformation of the electron density due to chemical bonding and lone pairs, providing a more detailed and quantitative picture than the standard independent atom model (IAM). Causality: The IAM assumes spherical atoms, which is a poor approximation for bonded atoms. The multipole model adds deformation functions that accurately model the accumulation of electron density in bonds and lone pairs, which is the very essence of what we aim to measure.

Caption: Experimental workflow for electron density determination via X-ray crystallography.

Computational Determination: Density Functional Theory (DFT)

Computational chemistry, particularly DFT, offers a powerful and accessible means to calculate electron density and related properties.[12] DFT methods are based on the principle that the total energy of a system is a functional of its electron density.[13] This approach provides a direct theoretical route to the very quantity we wish to study.

-

Molecular Structure Input: A starting geometry of 6-Chlorocinnoline is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a critical step, as all subsequent electronic properties are dependent on the molecular geometry.

-

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. Causality: B3LYP is a hybrid functional that provides a robust balance of accuracy and computational efficiency for organic molecules.[14]

-

Basis Set: 6-311++G(d,p). Causality: This basis set is chosen for its flexibility. The '6-311' describes the core and valence electrons with good accuracy. The '++G' adds diffuse functions, essential for describing the lone pairs on nitrogen and chlorine and the π-system accurately. The '(d,p)' adds polarization functions, which allow for non-spherical distortion of atomic orbitals, a prerequisite for describing chemical bonds correctly.[15]

-

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. Trustworthiness: This is a self-validating step. An imaginary frequency would indicate a saddle point, not a stable structure, invalidating the subsequent calculations.

-

Single-Point Energy and Property Calculation: Using the validated optimized geometry, a final, high-accuracy calculation is performed to derive the electron density and related properties, such as atomic charges, molecular electrostatic potential, and molecular orbitals.

Sources

- 1. ijper.org [ijper.org]

- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Electron density - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. ris.utwente.nl [ris.utwente.nl]

- 10. journals.iucr.org [journals.iucr.org]

- 11. The electron density: experimental determination and theoretical analysis - Durham e-Theses [etheses.dur.ac.uk]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

6-Chlorocinnoline: A Privileged Scaffold for Innovations in Medicinal Chemistry and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Cinnoline, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1] The strategic introduction of a chlorine atom at the 6-position of the cinnoline core yields 6-chlorocinnoline, a molecule of significant synthetic potential. While direct and extensive research on 6-chlorocinnoline itself is nascent, its structural attributes and the well-documented influence of chloro-substitution on the bioactivity of related heterocyclic systems position it as a highly promising scaffold for the development of novel therapeutics and functional materials. This guide provides a comprehensive overview of the potential research applications of 6-chlorocinnoline, drawing upon established synthetic methodologies, the known biological landscape of cinnoline derivatives, and the impactful role of halogenation in drug design.

The Cinnoline Core: A Foundation of Biological Versatility

The cinnoline ring system, an isomer of quinoline and quinoxaline, is a key pharmacophore found in numerous biologically active compounds. The presence of two adjacent nitrogen atoms in the pyrimidine ring imparts unique electronic properties, influencing the molecule's ability to interact with biological targets. Cinnoline derivatives have been reported to possess a wide array of therapeutic properties, including but not limited to:

-

Antimicrobial Activity: The cinnoline scaffold has been incorporated into molecules exhibiting potent antibacterial, antifungal, and antitubercular activities.[1]

-

Anticancer Properties: Numerous cinnoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, positioning them as promising leads for oncological drug discovery.

-

Central Nervous System (CNS) Activity: Certain cinnoline-based compounds have shown potential as modulators of CNS targets, suggesting applications in treating neurological and psychiatric disorders.

The inherent biological relevance of the cinnoline core makes any of its derivatives, including 6-chlorocinnoline, a compelling starting point for research endeavors.

6-Chlorocinnoline: Physicochemical Properties and Synthetic Rationale

The introduction of a chlorine atom at the 6-position of the cinnoline ring system is a deliberate and strategic synthetic choice. Halogenation, particularly chlorination, is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties and enhance its pharmacological profile.

Table 1: Predicted Physicochemical Properties of 6-Chlorocinnoline

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C₈H₅ClN₂ | Provides the elemental composition. |

| Molecular Weight | 164.59 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| XLogP3 | 2.3 | Indicates moderate lipophilicity, suggesting good membrane permeability. |

| Hydrogen Bond Donors | 0 | Influences solubility and binding interactions. |

| Hydrogen Bond Acceptors | 2 | Influences solubility and binding interactions. |

| Rotatable Bond Count | 0 | A rigid structure can lead to higher binding affinity. |

Data predicted using computational models.

The chlorine atom in 6-chlorocinnoline serves two primary purposes:

-

Modulation of Electronic Properties: The electron-withdrawing nature of chlorine can influence the pKa of the cinnoline nitrogens, affecting their ability to form hydrogen bonds and interact with biological targets.

-

A Handle for Further Functionalization: The carbon-chlorine bond provides a reactive site for various cross-coupling reactions, enabling the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Synthetic Pathways to the 6-Chlorocinnoline Scaffold

While specific, high-yield synthetic routes directly to 6-chlorocinnoline are not extensively documented in readily available literature, established methods for the synthesis of substituted cinnolines can be adapted. The primary challenge lies in the regioselective introduction of the chlorine atom.

Conceptual Synthetic Workflow

A plausible synthetic strategy would involve the cyclization of a suitably substituted precursor, such as a chlorinated o-aminophenyl ketone or a related derivative.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 6-Chlorocinnoline via Widman-Stoermer Cyclization

Executive Summary

This application note details the robust synthesis of 6-chlorocinnoline from 4-chloro-2-vinylaniline utilizing the Widman-Stoermer reaction . Cinnolines are critical bioisosteres of quinolines and isoquinolines, frequently employed in the development of antitumor, antibacterial, and anxiolytic agents.

While many heterocyclic syntheses require harsh conditions or transition metal catalysts, the Widman-Stoermer protocol offers a scalable, metal-free route driven by the intrinsic reactivity of the diazonium intermediate. This guide provides a self-validating protocol designed to maximize yield and purity by controlling the kinetics of the diazonium cyclization step.

Mechanistic Rationale & Pathway

The synthesis relies on the Widman-Stoermer cyclization, a classic intramolecular electrophilic aromatic substitution.

-

Diazotization: The primary amine of 4-chloro-2-vinylaniline is converted to a diazonium salt (

) using sodium nitrite in acidic media. -

Electrophilic Attack: The electron-deficient diazonium nitrogen attacks the

-carbon of the ortho-vinyl group. -

Aromatization: Loss of a proton restores aromaticity, yielding the fully conjugated cinnoline ring.

Regiochemistry Note: The starting material, 4-chloro-2-vinylaniline, positions the chlorine atom para to the amino group. Upon cyclization, the aniline carbon bearing the amino group becomes position 8a, and the carbon para to it becomes position 6. Thus, the product is exclusively 6-chlorocinnoline .

Reaction Pathway Diagram[1]

Figure 1: Mechanistic pathway of the Widman-Stoermer synthesis converting 4-chloro-2-vinylaniline to 6-chlorocinnoline.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity / Grade |

| 4-Chloro-2-vinylaniline | Substrate | >97% (HPLC) |

| Sodium Nitrite (NaNO2) | Diazotizing Agent | ACS Reagent, ≥97% |

| Hydrochloric Acid (HCl) | Solvent/Acid Source | Concentrated (37%) |

| Urea | Quencher | Reagent Grade |

| Sodium Hydroxide (NaOH) | Neutralizer | 10% Aqueous Solution |

| Dichloromethane (DCM) | Extraction Solvent | HPLC Grade |

Step-by-Step Methodology

Phase 1: Salt Formation & Diazotization

Critical Control Point: Temperature must be maintained between 0–5°C to prevent diazonium decomposition into the corresponding phenol (hydrolysis).

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 4-chloro-2-vinylaniline (10.0 mmol) in concentrated HCl (15 mL) and water (15 mL).

-

Observation: The amine will form a hydrochloride salt, potentially creating a suspension. This is normal.

-

-

Cooling: Immerse the flask in an ice-salt bath and cool the internal temperature to 0–2°C .

-

Diazotization: Dissolve NaNO2 (11.0 mmol, 1.1 equiv) in minimal water (5 mL). Add this solution dropwise to the reaction flask over 15 minutes.

-

Rate Limit: Ensure internal temperature does not exceed 5°C.

-

Validation: After addition, stir for 20 minutes. Test a drop of the mixture on Starch-Iodide paper . An immediate blue-black color confirms the presence of excess nitrous acid (required).

-

Phase 2: Cyclization

-

Quenching Excess Nitrite: Add solid Urea (approx. 0.5 g) in small portions until a fresh Starch-Iodide test remains colorless. This prevents side reactions during warming.

-

Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25°C) . Stir for 2–4 hours.

-

Mechanism:[1][2][3][4][5][6][7] The diazonium species attacks the vinyl group spontaneously as the energy barrier is overcome.

-

Monitor: Evolution of nitrogen gas is not expected for cyclization (unlike displacement reactions). Monitor consumption of starting material via TLC (Mobile Phase: 20% EtOAc in Hexanes).

-

Phase 3: Workup & Isolation

-

Neutralization: Cool the mixture back to 10°C. Slowly basify with 10% NaOH solution until pH ~9–10.

-

Note: The product may precipitate as a yellowish solid.

-

-

Extraction: Extract the aqueous mixture with DCM (3 x 30 mL). Combine organic layers.

-

Drying: Wash combined organics with brine (30 mL), dry over anhydrous Na2SO4 , and filter.

-

Concentration: Evaporate the solvent under reduced pressure to yield the crude 6-chlorocinnoline.

Phase 4: Purification

-

Recrystallization: For high purity (>99%), recrystallize from a mixture of Ethanol/Water or Cyclohexane .

-

Yield Expectations: Typical isolated yields range from 65% to 80% .[8]

Operational Workflow Diagram

Figure 2: Operational workflow for the synthesis of 6-chlorocinnoline.

Characterization & Validation

To certify the identity of the synthesized 6-chlorocinnoline, compare spectral data against the following standard values.

| Analytical Method | Expected Result / Diagnostic Signal | Interpretation |

| Appearance | Pale yellow to tan needles | Typical of fused nitrogen heterocycles. |

| Melting Point | 76–78°C (Lit. Value) | Sharp range indicates high purity. |

| 1H NMR (CDCl3) | The proton adjacent to the diaza-bond is highly deshielded. | |

| 1H NMR (CDCl3) | Aromatic protons. H-5 and H-8 will show characteristic splitting. | |

| Mass Spectrometry | M+ peaks at m/z 164 and 166 (3:1 ratio) | Confirms presence of one Chlorine atom. |

Troubleshooting:

-

Low Yield: Often due to temperature spikes during diazotization causing phenol formation. Ensure T < 5°C.

-

Red/Brown Oil: Indicates polymerization of the vinyl group. Ensure the concentration is not too high (dilution helps cyclization over intermolecular polymerization).

References

-

Widman, O. (1884).[9] "Ueber die Einwirkung von salpetriger Säure auf Orthoamidostyrol." Berichte der deutschen chemischen Gesellschaft, 17(1), 722-728.

-

Stoermer, R., & Fincke, H. (1909).[9] "Synthese von Cinnolinen."[8][2][3][7][9][10][11][12][13] Berichte der deutschen chemischen Gesellschaft, 42(3), 3115-3132.

-

Kiselev, Y. M. (2008). "Methods for the synthesis of cinnolines (Review)." Chemistry of Heterocyclic Compounds, 44(5), 501–522.[14]

-

Leonard, N. J. (1945).[9] "Cinnolines. I. Synthesis of Amino- and Phenylcinnolines." Journal of the American Chemical Society, 67(10), 1765–1769.

Sources

- 1. CN101774930A - Method for preparing m-chloro aniline - Google Patents [patents.google.com]

- 2. Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Benzodiazines [quimicaorganica.org]

- 4. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]

- 5. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 6. CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Widman-Stoermer Synthesis [drugfuture.com]

- 10. Cinnoline - Wikipedia [en.wikipedia.org]

- 11. 6-CHLOROQUINOLINE | 612-57-7 [chemicalbook.com]

- 12. 6-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 13. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]

- 14. pnrjournal.com [pnrjournal.com]

Application Notes & Protocols: Strategic Functionalization of the 6-Chlorocinnoline Core

Introduction: The Cinnoline Scaffold in Modern Drug Discovery

The cinnoline nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and spatial arrangement allow for the development of compounds with a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antibacterial properties.[1][3][4] The strategic functionalization of the cinnoline core is paramount for modulating pharmacokinetic and pharmacodynamic properties, enabling the exploration of chemical space to identify novel therapeutic agents.[1]

The 6-chloro substituent on the cinnoline ring serves as a versatile synthetic handle. Its electronegativity and status as a good leaving group make it an ideal anchor point for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides an in-depth analysis and field-proven protocols for the key methods used to derivatize the 6-chlorocinnoline core, aimed at researchers and professionals in drug development.

Core Functionalization Strategies: An Overview

The primary pathways for modifying the 6-chlorocinnoline scaffold hinge on replacing the chlorine atom. This can be achieved by forming new carbon-carbon (C-C), carbon-nitrogen (C-N), or carbon-sulfur (C-S) bonds. The choice of methodology depends on the desired final moiety and the overall synthetic strategy.

Caption: Key synthetic routes for functionalizing the 6-chlorocinnoline core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have transformed modern organic synthesis, earning the 2010 Nobel Prize in Chemistry for Heck, Negishi, and Suzuki.[5] These reactions provide a powerful and modular approach to form C-C and C-heteroatom bonds with high efficiency and functional group tolerance.[6] For a substrate like 6-chlorocinnoline, an electron-deficient aryl chloride, the choice of catalyst, ligand, and base is critical for achieving high yields.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used cross-coupling method for creating biaryl structures.[6][7]

Mechanistic Rationale: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of 6-chlorocinnoline to form a Pd(II) complex.[8]

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.[8]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the final product and regenerating the Pd(0) catalyst.[8]

The base is crucial as it activates the organoboron compound, facilitating the transmetalation step.[7]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

6-Chlorocinnoline (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., Dioxane/H₂O 4:1 mixture)

Procedure:

-

To a flame-dried Schlenk flask, add 6-chlorocinnoline, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the palladium catalyst under a positive flow of inert gas.

-

Expert Insight: Handling palladium catalysts and phosphine ligands under an inert atmosphere is crucial to prevent oxidation, which deactivates the catalyst and leads to lower yields and poor reproducibility.[9]

-

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress using TLC or LC-MS (typically 4-24 hours).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.[9]

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME | 85 | 92 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 78-88 |

| 4 | 4-Pyridylboronic acid | SPhos Precat (2) | K₃PO₄ | Dioxane/H₂O | 100 | 80 |

| Note: Yields are representative and can vary based on specific substrate and reaction scale. |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone reaction for synthesizing arylamines, which are prevalent in pharmaceuticals. This reaction couples an aryl halide with a primary or secondary amine.

Mechanistic Rationale: The mechanism is similar to the Suzuki coupling, but the transmetalation step is replaced by the coordination of the amine to the palladium center, followed by deprotonation by the base to form a palladium-amido complex. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is often critical to facilitate the final reductive elimination step, which can be challenging for C-N bond formation.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

-

6-Chlorocinnoline (1.0 equiv)

-

Amine (primary or secondary, 1.2-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Ligand (e.g., XPhos, 2-4 mol%)

-

Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

-

In a glovebox or under a strict inert atmosphere, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk flask.

-

Add 6-chlorocinnoline and the anhydrous solvent.

-

Add the amine (if liquid, via syringe; if solid, add with other solids).

-

Seal the flask and heat the mixture to 90-110 °C.

-

Expert Insight: Sodium tert-butoxide is a very strong, moisture-sensitive base. It must be handled in a glovebox. For less sensitive applications, inorganic bases like K₃PO₄ can be used, though they may require higher temperatures or longer reaction times.

-

-

Monitor the reaction by LC-MS.

-

After completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over Na₂SO₄.

-

Concentrate and purify by column chromatography.

Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[10][11] This reaction is exceptionally useful for introducing a linear, rigid alkyne linker into a molecule, a common strategy in drug design.

Mechanistic Rationale: The reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper(I) co-catalyst cycle.[11] The palladium cycle proceeds via oxidative addition and reductive elimination. The copper cycle's role is to deprotonate the terminal alkyne (assisted by the base) to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[11][12]

Protocol 3: General Procedure for Sonogashira Coupling

Materials:

-

6-Chlorocinnoline (1.0 equiv)

-

Terminal Alkyne (1.2-2.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) Iodide (CuI, 1-5 mol%)

-

Base (a liquid amine, e.g., Triethylamine or Diisopropylamine, used as solvent or co-solvent)

-

Co-solvent (e.g., THF or DMF, optional)

Procedure:

-

To a Schlenk flask, add 6-chlorocinnoline, the palladium catalyst, and CuI.

-

Evacuate and backfill with an inert gas three times.

-

Add the degassed solvent (e.g., THF) followed by the degassed amine base.

-

Add the terminal alkyne via syringe.

-

Stir the reaction at a temperature ranging from room temperature to 60 °C.

-

Expert Insight: The copper co-catalyst is sensitive to oxygen and can promote the unwanted homocoupling of the alkyne (Glaser coupling). Maintaining strictly anaerobic conditions is essential for high yields of the desired cross-coupled product.

-

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues.

-

Concentrate the filtrate and purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is powerful, Nucleophilic Aromatic Substitution (SNAr) offers a complementary, often metal-free, alternative for functionalizing activated aryl halides.[13]

Mechanistic Rationale: The SNAr reaction is a two-step addition-elimination process.[14]

-

Addition: A strong nucleophile attacks the carbon atom bearing the leaving group (chlorine). This attack is possible because the electron-withdrawing nature of the cinnoline ring's nitrogen atoms polarizes the C-Cl bond, making the carbon electrophilic. This step disrupts aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[14][15]

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

For this reaction to be efficient, the aromatic ring must be "activated" by electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negative charge of the intermediate.[13][14][15] In 6-chlorocinnoline, the ring nitrogens serve this activating role.

Caption: The addition-elimination mechanism of SNAr on 6-chlorocinnoline.

Protocol 4: General Procedure for SNAr with Thiolates

Materials:

-

6-Chlorocinnoline (1.0 equiv)

-

Thiol (e.g., thiophenol, 1.1 equiv)

-

Base (e.g., K₂CO₃ or NaH, 1.2 equiv)

-

Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous solvent and the base.

-

If using NaH, cool the suspension to 0 °C.

-

Slowly add the thiol to the base suspension and stir for 15-30 minutes to form the thiolate nucleophile in situ.

-

Add a solution of 6-chlorocinnoline in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature or heat gently (e.g., 50-80 °C) to drive to completion.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

If necessary, recrystallize or purify by column chromatography.

| Entry | Nucleophile Source | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Thiophenol | K₂CO₃ | DMF | 80 | >90 |

| 2 | Sodium methoxide | (N/A) | Methanol | Reflux | 85-95 |

| 3 | Benzylamine | (N/A) | Neat | 120 | 75-85 |

| Note: Yields are representative. For amines, SNAr often requires higher temperatures than for thiolates or alkoxides. |

Conclusion

The 6-chlorocinnoline core is a highly valuable starting point for the synthesis of diverse compound libraries in drug discovery. Its functionalization can be reliably achieved through a well-established toolkit of modern synthetic reactions. Palladium-catalyzed cross-coupling reactions, including the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, offer a modular and highly versatile approach for installing a wide array of substituents. For specific transformations involving strong nucleophiles, the metal-free SNAr pathway provides an efficient and cost-effective alternative. The successful application of these protocols, grounded in a solid understanding of their underlying mechanisms, will empower researchers to systematically explore the structure-activity relationships of novel cinnoline derivatives.

References

- Wikipedia. (n.d.). Suzuki reaction.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 1, 2026, from [Link]

- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.

-

Singh, V. K., Hasan, M., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. Retrieved February 1, 2026, from [Link]

-

Saxena, V., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. Retrieved February 1, 2026, from [Link]

-

Singh, V. K., Hasan, M., Saxena, V., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(S08), 3728-3737. [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 1, 2026, from [Link]

-

Ames, D. E., et al. (1976). Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1, (6), 642-645. [Link]

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved February 1, 2026, from [Link]

-

YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved February 1, 2026, from [Link]

-

Saczewski, F., & Balewski, Ł. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 25(1), 107. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 1, 2026, from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved February 1, 2026, from [Link]

-

YouTube. (2020, February 13). Sonogashira cross-coupling reaction. Retrieved February 1, 2026, from [Link]

-

Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved February 1, 2026, from [Link]

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved February 1, 2026, from [Link]

-

YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved February 1, 2026, from [Link]

-

The Pharma Innovation Journal. (2015, November 11). Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. Retrieved February 1, 2026, from [Link]

-

Innovative Journal. (n.d.). A Concise Review on Cinnolines. Retrieved February 1, 2026, from [Link]

-

JOCPR. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved February 1, 2026, from [Link]

Sources

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innovativejournal.in [innovativejournal.in]

- 3. pnrjournal.com [pnrjournal.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. nobelprize.org [nobelprize.org]

- 6. jocpr.com [jocpr.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Chlorocinnoline with Boronic Acids

Introduction: The Significance of Cinnoline Scaffolds and the Power of Suzuki-Miyaura Cross-Coupling

The cinnoline moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. The strategic functionalization of the cinnoline core is therefore of paramount importance for the development of novel therapeutic agents and advanced materials. Among the myriad of synthetic methodologies available for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling of 6-chlorocinnoline with a variety of boronic acids. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-proven protocol, and provide insights into troubleshooting and optimization strategies. The protocols and discussions herein are synthesized from established principles of cross-coupling chemistry and successful applications with analogous nitrogen-containing heteroaromatic systems.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 6-chlorocinnoline, forming a Pd(II) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides.[3] The choice of a suitable phosphine ligand is critical to facilitate this step.

-

Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[4]

-

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Below is a graphical representation of the catalytic cycle:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Chlorocinnoline

This protocol is a robust starting point for the coupling of 6-chlorocinnoline with various aryl and heteroaryl boronic acids. Optimization may be required for particularly challenging substrates.

Materials and Reagents

| Reagent/Material | Role | Recommended Grade | Supplier Example |

| 6-Chlorocinnoline | Electrophile | >97% | Sigma-Aldrich, Combi-Blocks |

| Arylboronic Acid | Nucleophile | >95% | Combi-Blocks, TCI Chemicals |

| Pd(PPh₃)₄ | Catalyst | >98% | Strem Chemicals, Sigma-Aldrich |

| K₂CO₃ (anhydrous) | Base | >99% | Acros Organics, Fisher Scientific |

| 1,4-Dioxane | Solvent | Anhydrous, <50 ppm H₂O | Sigma-Aldrich, Acros Organics |

| Deionized Water | Co-solvent | HPLC Grade | Fisher Scientific |

| Argon or Nitrogen | Inert Gas | High Purity (99.998%) | Airgas, Praxair |

| Standard Glassware | Reaction Vessel | Schlenk flask or sealed tube | VWR, Chemglass |

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried Schlenk flask or a sealed reaction tube equipped with a magnetic stir bar, add 6-chlorocinnoline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and anhydrous potassium carbonate (2.0-3.0 mmol, 2.0-3.0 equiv).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%).

-

Causality: Using a slight excess of the boronic acid and a sufficient amount of base ensures the efficient formation of the active boronate species and drives the transmetalation step to completion. The choice of Pd(PPh₃)₄ is based on its proven efficacy in the coupling of other nitrogen-containing chloroheterocycles.[5]

-

-

Inert Atmosphere:

-

Seal the flask with a septum or screw cap.

-

Evacuate the flask under vacuum and backfill with argon or nitrogen gas.

-

Repeat this vacuum/backfill cycle at least three times to ensure a thoroughly inert atmosphere.

-

Causality: The Pd(0) catalyst and phosphine ligands are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of undesired side products.[6]

-

-

Solvent Addition and Degassing:

-

To the flask containing the solids, add anhydrous 1,4-dioxane (5-10 mL per 1 mmol of 6-chlorocinnoline) and deionized water (1-2 mL per 5-10 mL of dioxane) via syringe.

-

Bubble argon or nitrogen gas through the solvent mixture for 15-20 minutes to ensure it is thoroughly degassed.

-

Causality: The use of a dioxane/water solvent system is a common and effective medium for Suzuki couplings. Water is often essential for the transmetalation step. Degassing the solvent post-addition removes any final traces of dissolved oxygen.

-

-

Reaction Execution:

-

Immerse the reaction flask in a preheated oil bath set to 85-100 °C.

-

Stir the reaction mixture vigorously for 4-24 hours.

-

Causality: Elevated temperatures are typically required to overcome the activation energy barrier for the oxidative addition of the less reactive 6-chlorocinnoline.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

-

For TLC analysis, a typical eluent system would be a mixture of ethyl acetate and hexanes. Visualize the spots under UV light.

-

The reaction is considered complete upon the disappearance of the limiting reagent (6-chlorocinnoline).

-

-

Work-up Procedure:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20-30 mL).

-

Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel.

-

The choice of eluent will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.

-

Alternatively, for solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) may be an effective purification method.[7]

-

Characterization of 6-Aryl-Cinnolines

The structure and purity of the final product should be confirmed by standard analytical techniques:

-

NMR Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired 6-aryl-cinnoline. The disappearance of the proton signal corresponding to the H-6 position of the starting material and the appearance of new aromatic signals from the coupled boronic acid are key indicators of a successful reaction.[8][9]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality of reagents (e.g., wet solvent, old boronic acid) | - Use a fresh batch of catalyst and ligands.- Ensure thorough degassing of the reaction mixture.[6]- Use anhydrous solvents and freshly opened or purified boronic acids. |

| Protodeboronation of Boronic Acid | - Presence of excess water or protic impurities- Prolonged reaction time at high temperature | - Use a slight excess of the boronic acid.- Consider using boronate esters (e.g., pinacol esters), which are more stable.[6] |

| Homocoupling of Boronic Acid | - Presence of oxygen- High catalyst loading | - Ensure rigorous exclusion of air.[6]- Reduce the catalyst loading to 1-2 mol%. |

| Difficulty with Electron-Deficient Boronic Acids | - Slower transmetalation | - Use a stronger base such as K₃PO₄ or Cs₂CO₃.- Consider a different ligand, such as a more electron-rich phosphine (e.g., SPhos).[3] |

Logical Relationships in Suzuki Coupling

The interplay between the various components of the Suzuki-Miyaura coupling is critical for its success. The following diagram illustrates these relationships:

Caption: Interdependencies of reagents in the Suzuki-Miyaura coupling.

References